![molecular formula C17H18N2O4 B2635172 3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1986963-81-8](/img/structure/B2635172.png)
3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Description
Scientific Research Applications
- The compound exhibits antioxidant activity due to its phenolic structure. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers can explore its potential as a natural antioxidant in various contexts, such as food preservation or health supplements .
- Inflammation is associated with various diseases, including cardiovascular conditions and neurodegenerative disorders. Investigating the compound’s anti-inflammatory properties could lead to the development of novel therapeutic agents .
- Compounds with anti-cancer properties are of great interest. Researchers can explore whether this compound inhibits cancer cell growth, induces apoptosis, or affects tumor progression. In vitro and in vivo studies are essential to evaluate its efficacy .
- The compound’s effect on blood vessels (vasorelaxation) could have implications for cardiovascular health. Researchers can study its impact on vascular smooth muscle cells and endothelial function. Understanding its mechanism of action may lead to new treatments for hypertension or other vascular disorders .
- Investigate its interaction with ion channels, such as KCa 1.1 and CaV 1.2 channels. These channels play critical roles in cellular excitability and vascular tone. Understanding how the compound affects these channels could provide insights into its pharmacological effects .
- Researchers can explore structural modifications of this compound to enhance its pharmacokinetics, bioavailability, and target specificity. Rational drug design based on its molecular properties may lead to novel therapeutic agents .
Antioxidant Properties
Anti-Inflammatory Effects
Anti-Cancer Potential
Vasorelaxant Activity
Ion Channel Modulation
Drug Development
properties
IUPAC Name |
11-[(5-hydroxy-4-oxopyran-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-15-5-13(23-10-16(15)21)9-18-6-11-4-12(8-18)14-2-1-3-17(22)19(14)7-11/h1-3,5,10-12,21H,4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPKRGPSXFEOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC(=O)C(=CO4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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